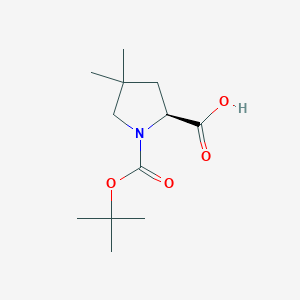

(S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid

CAS No.: 1001353-87-2

Cat. No.: VC2295881

Molecular Formula: C12H21NO4

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1001353-87-2 |

|---|---|

| Molecular Formula | C12H21NO4 |

| Molecular Weight | 243.3 g/mol |

| IUPAC Name | (2S)-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-12(4,5)6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1 |

| Standard InChI Key | ACHKRIQLSCPKKK-QMMMGPOBSA-N |

| Isomeric SMILES | CC1(C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O)C |

| SMILES | CC1(CC(N(C1)C(=O)OC(C)(C)C)C(=O)O)C |

| Canonical SMILES | CC1(CC(N(C1)C(=O)OC(C)(C)C)C(=O)O)C |

Introduction

Chemical Identity and Nomenclature

The chemical identification of (S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid presents some interesting discrepancies across different chemical databases and commercial sources. According to ChemicalBook, the compound is assigned CAS number 138423-86-6, while AaronChem and VWR list it under CAS number 1001353-87-2 . This difference in CAS registry numbers could potentially indicate subtle variations in how the compound is defined or registered in chemical databases, or simply represent an error in one of the sources.

The compound is known by several synonyms and alternative names, including:

-

(S)-1-Boc-4,4-dimethyl-pyrrolidine-2-carboxylic acid

-

(S)-1-tert-butyl 2-Methyl 4,4-diMethylpyrrolidine-1,2-dicarboxylate

-

1-Boc-4,4-dimethyl-L-proline

-

1,2-Pyrrolidinedicarboxylic acid, 4,4-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S)-

Another significant discrepancy appears in the molecular formula and weight. ChemicalBook lists the formula as C13H23NO4 with a molecular weight of 257.33 , while AaronChem and VWR provide the formula C12H21NO4 with a molecular weight of 243.2994 . This difference of CH2 (14.03 g/mol) suggests there might be variation in how the structure is represented, possibly related to the ester form versus the free acid form, though this would require further investigation to confirm.

The SMILES notation for the compound is provided by AaronChem as OC(=O)[C@@H]1CC(CN1C(=O)OC(C)(C)C)(C)C , which represents the molecular structure in a linear text format that can be interpreted by chemical software. The IUPAC name for the compound would be (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4,4-dimethylpyrrolidine-2-carboxylic acid, though it is more commonly referred to by its shorter systematic name incorporating the "Boc" abbreviation for the tert-butoxycarbonyl protecting group.

Physical and Chemical Properties

From a functional group perspective, the compound contains a carboxylic acid moiety, making it acidic in nature. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen creates a carbamate functionality that is stable under neutral and basic conditions but labile under acidic conditions. This selective stability is one of the reasons why Boc is a popular protecting group in peptide synthesis and other applications requiring orthogonal protection strategies.

In terms of solubility, compounds of this nature typically display good solubility in organic solvents such as dichloromethane, chloroform, and dimethylformamide, but limited solubility in water and highly non-polar solvents like hexanes. The carboxylic acid functionality may contribute to some water solubility, especially at higher pH where it can exist in its deprotonated form.

According to VWR, the compound is classified as an irritant, suggesting that it may cause irritation upon contact with skin, eyes, or respiratory tract . This is consistent with many organic acids and compounds containing carbamate functionalities. Stability-wise, protected amino acids like this compound typically require storage in cool, dry conditions, protected from light and moisture to prevent degradation.

Related Compounds and Derivatives

(S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid belongs to a family of structurally related compounds that share the pyrrolidine backbone with various modifications. Understanding these related compounds provides context for the unique properties and applications of the title compound.

A closely related compound is the R-enantiomer, (2R)-1-((tert-butoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid, which has the opposite configuration at the 2-position. This compound is registered under CAS number 1417743-49-7 and is also known as (R)-1-Boc-4,4-dimethyl-pyrrolidine-2-carboxylic acid. The stereochemical difference would be expected to result in distinct biological activities and applications in asymmetric synthesis .

The unprotected parent compound, 4,4-dimethylpyrrolidine-2-carboxylic acid, represents another important related structure. This compound lacks the Boc protecting group on the nitrogen, resulting in a free secondary amine that offers different reactivity patterns. The unprotected compound can serve as a starting material for the synthesis of various N-protected derivatives, including the title compound, and may also have direct applications in synthetic chemistry and potentially as a building block for pharmaceuticals.

Other derivatives mentioned in the search results include:

-

(S)-1-tert-butyl 2-Methyl 4,4-diMethylpyrrolidine-1,2-dicarboxylate, which is the methyl ester of the carboxylic acid

-

1-Boc-4,4-dimethyl-L-proline Methyl Ester, another name for the methyl ester form

-

Various other pyrrolidine derivatives with different substitution patterns or protecting groups

The broader family of compounds includes structurally related molecules such as:

-

1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid

-

1-[(tert-butoxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid

-

1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid

-

1-(tert-Butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid

These compounds share common structural elements and protection strategies, but with variations in ring size, substitution patterns, or additional functional groups that confer different chemical and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume